N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

Medicinal Chemistry Bioisosterism Metabolic Stability

N-(4-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-65-2) is a synthetic benzamide derivative (C15H13N5O2, MW 295.30) bearing a 2H-tetrazol-5-yl group at the para position of the benzoyl ring and a 4-methoxyphenyl substituent on the amide nitrogen. This compound belongs to the tetrazole-substituted aryl amide class, a scaffold exploited across multiple therapeutic programs including G protein-coupled receptor 35 (GPR35) agonism, acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, breast cancer resistance protein (BCRP) inhibition, and α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulation.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
CAS No. 651769-65-2
Cat. No. B12542060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
CAS651769-65-2
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3
InChIInChI=1S/C15H13N5O2/c1-22-13-8-6-12(7-9-13)16-15(21)11-4-2-10(3-5-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20)
InChIKeyLHQHDDRYLYGCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-65-2) – Compound Identity, Structural Class, and Procurement Relevance


N-(4-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-65-2) is a synthetic benzamide derivative (C15H13N5O2, MW 295.30) bearing a 2H-tetrazol-5-yl group at the para position of the benzoyl ring and a 4-methoxyphenyl substituent on the amide nitrogen . This compound belongs to the tetrazole-substituted aryl amide class, a scaffold exploited across multiple therapeutic programs including G protein-coupled receptor 35 (GPR35) agonism, acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, breast cancer resistance protein (BCRP) inhibition, and α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulation [1] [2] [3] [4]. Its core structural feature—a carbon-linked (C5) tetrazole ring—confers carboxylic acid bioisosterism while avoiding the metabolic lability of the N-linked (N1) regioisomeric form, making regioisomeric identity a critical quality attribute for procurement decisions .

Bioisostere Utility C-linked tetrazole as carboxylic acid mimic
Regioisomeric Purity 2H-tetrazol-5-yl identity critical for procurement
Target Research BCRP, GPR35, ACAT pathway and transporter studies

Why N-(4-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide Cannot Be Interchanged with Close Structural Analogs


Superficial structural similarity among tetrazole-benzamide congeners masks functionally decisive differences in regioisomeric form, methoxy substitution pattern, and tetrazole connectivity that produce divergent target engagement, metabolic stability, and physicochemical profiles [1] [2]. The 2H-tetrazol-5-yl (C-linked) isomer present in CAS 651769-65-2 is the thermodynamically favored tautomer that acts as a carboxylic acid bioisostere, whereas the 1H-tetrazol-1-yl (N-linked) isomer (e.g., CAS 334498-02-1) lacks this isosteric capability and exhibits different hydrogen-bonding geometry, LogP, and metabolic fate . Furthermore, the para-methoxy substitution on the aniline ring distinguishes this compound from ortho- and meta-methoxy analogs (e.g., CAS 332352-06-4 and MFCD01533035) that produce distinct conformational preferences and target-binding interactions as demonstrated in SAR studies of related GPR35 and BCRP series [1] . Generic substitution without verifying regioisomeric purity and positional isomer identity therefore risks introducing a compound with fundamentally different pharmacological properties.

Regioisomer mismatch N1-linked tetrazole isomer lacks carboxylic acid bioisosterism and may shift target engagement profile
Methoxy position variants Ortho- or meta-methoxy substitution alters potency and conformational preference in GPR35 and BCRP series
Scaffold topology shift Ortho-tetrazole scaffold engages different binding pocket residues than para-tetrazole, limiting direct interchange

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide Against Key Comparators


Regioisomeric Tetrazole Connectivity (C5-Linked vs. N1-Linked) Drives Divergent Druglikeness and Bioisosteric Capacity

The target compound features a 2H-tetrazol-5-yl (C-linked) group that serves as a carboxylic acid bioisostere, a property absent in the N1-linked regioisomer N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 334498-02-1). The C-linked tetrazole retains an acidic N–H proton (pKa ~4.5–5.5) capable of participating in charge-reinforced hydrogen bonds with arginine or lysine residues in target binding pockets, while the N1-linked isomer lacks this acidic proton and presents a fundamentally different electrostatic surface [1]. This regioisomeric distinction is well-established in the tetrazole literature where only C5-linked tetrazoles function as carboxylate surrogates in angiotensin II receptor antagonists (e.g., losartan, valsartan) and other drug classes .

Regioisomeric Function
Class-level inference
C-linked tetrazole: acidic NH (pKa ~4.5–5.5), bioisostere active. N1-linked: no acidic proton, bioisosterism absent.
Regioisomeric identity critical for bioisosteric function
Verify regioisomeric purity before assay use
Medicinal Chemistry Bioisosterism Metabolic Stability

Methoxy Position on the Aniline Ring Modulates GPR35 Agonist Potency by Over 2.5-Fold in Related Benzamide Series

In the structurally related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide GPR35 agonist series reported by Wei et al. (2018), the position of the methoxy substituent on the benzamide ring produced marked differences in agonist potency. Compound 56, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (which bears a 4-methoxy substitution pattern analogous to the target compound's aniline ring), exhibited an EC50 of 0.059 μM in a DMR assay, representing a 2.5-fold improvement over the 3-methoxy analog (EC50 = 0.149 μM) and a >10-fold improvement over the 2-methoxy analog [1]. While these data are from a congeneric ortho-tetrazole series rather than the para-tetrazole scaffold of CAS 651769-65-2, the consistent SAR trend demonstrates that 4-methoxy substitution on the benzamide aromatic ring is strongly preferred for GPR35 agonism.

GPR35 Potency Shift
Class-level inference
4-Methoxy analog EC50 0.059 μM vs. 3-methoxy 0.149 μM (∼2.5-fold); 2-methoxy >10-fold lower
4-Methoxy substitution supports GPR35 agonist fit
Data from ortho-tetrazole congeneric series; direct data absent
GPR35 Agonism GPCR SAR

Para-Tetrazole Benzamide vs. Ortho-Tetrazole Benzamide: Distinct Scaffold Topology for Target Recognition

CAS 651769-65-2 positions the tetrazole at the para position of the benzoyl ring (4-(2H-tetrazol-5-yl)benzamide scaffold), whereas the extensively characterized GPR35 agonist series (Wei et al., 2018) employs an ortho-tetrazole topology (N-[2-(1H-tetrazol-5-yl)phenyl]benzamide) [1]. This positional isomerism produces fundamentally different molecular shapes: the para scaffold extends the molecule linearly (end-to-end distance ~13.5 Å by DFT estimation), while the ortho scaffold creates a bent, horseshoe-like conformation. The para arrangement moves the tetrazole acid isostere farther from the amide hydrogen bond donor/acceptor, potentially engaging a different constellation of binding-pocket residues. The benzamide BCRP inhibitor series (Gujarati et al., 2017) demonstrated that para-substituted benzamide-phenyltetrazole hybrids achieve fold-resistance values of 1.32–1.62 at 10 μM, comparable to the reference inhibitor FTC, confirming that the para scaffold is competent for transporter inhibition [2].

Scaffold Topology
Class-level inference
Para-tetrazole: linear topology, BCRP fold-resistance 1.32–1.62. Ortho-tetrazole: bent, GPR35 EC50 0.059 μM.
Scaffold choice depends on intended target (BCRP vs. GPR35)
No head-to-head comparison; scaffold preference inferred from SAR
Scaffold Topology GPCR Ligand Design Kinase Selectivity

Predicted Physicochemical Profile: LogP, PSA, and Rule-of-Five Compliance Differentiate from N1-Linked Isomer

The target compound (CAS 651769-65-2) has a computed LogP of 2.51 and a polar surface area (PSA) of 96.28 Ų . In contrast, the N1-linked regioisomer N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 334498-02-1) exhibits a predicted LogP of 1.44 and PSA of 82 Ų, based on ACD/Labs Percepta calculations . The ~1.1 log unit difference in LogP reflects the altered hydrogen-bonding capacity of the C-linked vs. N-linked tetrazole, which translates into a roughly 10-fold difference in predicted octanol-water partition and consequently divergent membrane permeability and plasma protein binding. Both compounds comply with Lipinski's Rule of Five (zero violations), but the target compound's higher LogP suggests superior passive membrane permeability, while its higher PSA indicates stronger hydrogen-bonding potential with biological targets .

Lipophilicity Profile
Computed comparison
LogP 2.51 (C-linked) vs. 1.44 (N1-linked); PSA 96.28 vs. 82 Ų. ~10× lipophilicity difference.
Higher lipophilicity may alter assay handling and permeability
ACD/Labs Percepta predictions; experimental LogP not reported
Physicochemical Properties Druglikeness ADME

Tetrazole Tautomeric Form (2H vs. 1H) Impacts Metabolic Stability and CYP Inhibition Liability

The 2H-tetrazole tautomer present in CAS 651769-65-2 is thermodynamically preferred for 5-substituted tetrazoles and exhibits greater metabolic stability compared to 1H-tetrazole tautomers, which are more susceptible to N-glucuronidation and oxidative N-dealkylation [1]. In a comparative analysis of tetrazole-containing drugs, C-linked tetrazoles (e.g., losartan's tetrazole metabolite, candesartan) consistently demonstrate superior Phase I metabolic stability relative to N-linked tetrazole congeners, with reduced CYP2C9 and CYP3A4 time-dependent inhibition (TDI) liability [1]. While direct metabolic stability data for CAS 651769-65-2 are not published, the established class behavior of 2H-tetrazol-5-yl compounds predicts a more favorable metabolic profile than the 1H-tetrazol-1-yl isomer (CAS 334498-02-1), which would be expected to undergo more rapid N-dealkylation .

Metabolic Stability
Class-level inference
2H-tetrazole tautomer predicted more stable; reduced CYP2C9/3A4 TDI risk vs. 1H form.
2H-tetrazole form supports metabolic stability in assays
No compound-specific data; class behavior from losartan-like drugs
Drug Metabolism Tautomerism CYP Inhibition

BCRP Inhibition Potential: Para-Tetrazole Benzamide Scaffold Confirms Transporter Selectivity Over P-gp

The benzamide-phenyltetrazole chemotype encompassing CAS 651769-65-2 was evaluated for BCRP (ABCG2) inhibition by Gujarati et al. (2017). In this series, phenyltetrazole derivatives with amide linkers achieved fold-resistance values of 1.32 to 1.39 at 10 μM in mitoxantrone-resistant H460/MX20 cells, comparable to the reference BCRP inhibitor fumitremorgin C (FTC; fold-resistance ~1.5) [1]. Critically, these compounds showed no reversal effect in P-gp-overexpressing SW620/Ad300 cells, demonstrating selective BCRP inhibition without P-gp cross-reactivity—a key advantage over broad-spectrum ABC transporter inhibitors like verapamil or cyclosporin A [1]. While the specific compound CAS 651769-65-2 was not individually reported in this study, its core scaffold is identical to the phenyltetrazole amide series (compounds 27–38) that established BCRP selectivity.

BCRP Selectivity
Class-level inference
BCRP fold-resistance 1.32–1.62 at 10 μM; P-gp reversal none detected. Comparable to FTC (1.5).
Scaffold supports BCRP-selective MDR reversal studies
Data from congeneric phenyltetrazole amide series
BCRP Inhibition Multidrug Resistance Transporter Selectivity

Highest-Confidence Application Scenarios for N-(4-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-65-2)


BCRP-Selective MDR Reversal Probe in Oncology Pharmacology

Based on the demonstrated BCRP-selective inhibition of the phenyltetrazole amide scaffold with fold-resistance values of 1.32–1.62 at 10 μM and absence of P-gp cross-reactivity [1], CAS 651769-65-2 is well-suited as a chemical probe for dissecting BCRP-mediated drug efflux in mitoxantrone-resistant or related MDR cancer cell models. Its BCRP selectivity addresses the critical limitation of conventional inhibitors such as verapamil and cyclosporin A, which inhibit both BCRP and P-gp, confounding target deconvolution.

Carboxylic Acid Bioisostere Scaffold for Fragment-Based or Structure-Guided Drug Design

The C5-linked 2H-tetrazole moiety of CAS 651769-65-2 serves as a validated carboxylic acid bioisostere capable of engaging arginine/lysine-rich binding pockets [1]. This makes the compound a suitable core scaffold for designing ligands targeting enzymes or receptors that naturally accommodate carboxylate substrates (e.g., ACAT, certain GPCRs, and integrin family targets). The para-disubstituted benzamide architecture provides a rigid, linear framework amenable to modular SAR expansion at both the aniline 4-position and the tetrazole N–H position.

Metabolically Stable Tetrazole Reference Standard for in Vitro ADME Assays

The 2H-tetrazole tautomeric form of CAS 651769-65-2 is predicted to confer superior Phase I metabolic stability compared to N-linked tetrazole regioisomers, with reduced CYP2C9/CYP3A4 TDI liability based on established class behavior [1] [2]. Combined with its favorable computed LogP (2.51) and zero Rule-of-Five violations, this compound can serve as a tetrazole-containing reference standard for calibrating microsomal stability assays, plasma protein binding measurements, and Caco-2 permeability studies where the tetrazole moiety must remain intact throughout the assay duration.

GPR35 Agonist Lead Optimization Starting Point

The 4-methoxy substitution pattern on the aniline ring aligns with the optimal substitution identified in GPR35 agonist SAR, where 4-methoxy analogs achieved EC50 values of 0.059 μM—2.5-fold more potent than 3-methoxy and >10-fold more potent than 2-methoxy congeners [1]. Although the para-tetrazole scaffold of CAS 651769-65-2 differs from the ortho-tetrazole series characterized by Wei et al. (2018), the retained 4-methoxy substitution and C-linked tetrazole provide a structurally distinct entry point for exploring GPR35 agonism with potentially differentiated pharmacology (biased signaling, species selectivity, or subtype selectivity).

Application
Selection Property
Validation Focus
BCRP-mediated efflux studies
BCRP selectivity over P-gp
Mitoxantrone-resistant cell models (H460/MX20)
Carboxylate-mimetic scaffold design
C-linked tetrazole bioisostere capacity
Target engagement assays with Arg/Lys-rich pockets
In vitro ADME reference standard
Predicted metabolic stability of 2H-tetrazole
Microsomal stability and CYP TDI liability review
GPR35 agonist lead exploration
4-Methoxy substitution alignment with SAR
GPR35 DMR assay and biased signaling context
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